molecular formula C7H21N2O8P B13550355 diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate

diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate

Cat. No.: B13550355
M. Wt: 292.22 g/mol
InChI Key: JMYUVFGTNHGZLT-VKJPOMDOSA-N
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Description

Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonate group attached to a sugar moiety. The presence of multiple hydroxyl groups and the phosphonate functionality makes it a versatile molecule in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate typically involves the reaction of a suitable sugar derivative with a phosphonate precursor. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The phosphonate group can be reduced under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can modulate the activity of these proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diammonium (2R)-2,3-bis(octanoyloxy)propyl (1R,2R,3R,4R,5S,6R)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate
  • Diammonium (2R)-3-(heptadecanoyloxy)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]propyl (1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-[(hydroxyphosphinato)oxy]cyclohexyl phosphate

Uniqueness

Diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate is unique due to its specific sugar moiety and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H21N2O8P

Molecular Weight

292.22 g/mol

IUPAC Name

diazanium;(3R,4S,5S,6R)-6-(2-phosphonatoethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H15O8P.2H3N/c8-4-3(1-2-16(12,13)14)15-7(11)6(10)5(4)9;;/h3-11H,1-2H2,(H2,12,13,14);2*1H3/t3-,4-,5+,6-,7?;;/m1../s1

InChI Key

JMYUVFGTNHGZLT-VKJPOMDOSA-N

Isomeric SMILES

C(CP(=O)([O-])[O-])[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

C(CP(=O)([O-])[O-])C1C(C(C(C(O1)O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

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